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Compound of Interest

Compound Name: Echitovenidine

Cat. No.: B162013

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is a naturally occurring alkaloid that has garnered interest within the scientific
community for its biological activities, most notably its inhibitory effects on monoamine oxidase.
This technical guide provides a comprehensive overview of the known physical and chemical
properties of Echitovenidine, detailed experimental protocols for its study, and visualizations
of relevant biological pathways and experimental workflows. All quantitative data is presented
in structured tables for ease of comparison, and methodologies for key experiments are
described to facilitate reproducibility.

Physicochemical Properties

Echitovenidine is an indole alkaloid isolated from the fruits of Alstonia venenata.[1] Its
chemical structure and key physical properties are summarized below.
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Property Value Reference
Molecular Formula C26H32N204 [2]
Molecular Weight 436.55 g/mol [2]
Appearance Solid powder

Melting Point 162-163 °C [1]

Boiling Point Data not available

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl
Acetate, DMSO, Acetone

UV Amax 298 nm, 328 nm [1]

CAS Number 7222-35-7 [2]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of
Echitovenidine. While specific, high-resolution spectra are not widely available in the public
domain, the following sections outline the expected spectral characteristics based on its known
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR: The proton NMR spectrum of Echitovenidine is expected to be complex, showing a
range of chemical shifts corresponding to aromatic, olefinic, aliphatic, and methoxy protons.
Key expected signals would include those for the indole ring system, the ethylidene group, and
the various aliphatic protons of the complex ring structure.

13C NMR: The carbon NMR spectrum would complement the *H NMR data, providing signals
for each unique carbon atom in the molecule. Expected signals would include those for the
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carbonyl carbons of the ester and amide groups, the sp? hybridized carbons of the aromatic
and olefinic systems, and the sp? hybridized carbons of the aliphatic portions of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Echitovenidine is expected to show characteristic absorption bands for the

following functional groups:

Functional Group Expected Wavenumber (cm~?)
N-H stretch (indole) ~3400

C-H stretch (aromatic/olefinic) >3000

C-H stretch (aliphatic) <3000

C=0 stretch (ester) ~1730

C=C stretch (aromatic/olefinic) ~1600-1450

C-0 stretch (ester/ether) ~1250-1050

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For Echitovenidine (Molecular Weight: 436.55), the mass spectrum would be
expected to show a molecular ion peak (M*) at m/z 436. The fragmentation pattern would be
complex due to the intricate ring structure and would likely involve characteristic losses of the
ester and other side chains.

Experimental Protocols
Isolation of Echitovenidine from Alstonia venenata
Fruits

The following is a general procedure for the extraction and isolation of alkaloids from Alstonia
species, which can be adapted for the specific isolation of Echitovenidine from the fruits of

Alstonia venenata.
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Dried and powdered fruits of Alstonizﬂfﬂi\a/‘

Maceration with methanol at room temperature

:

Filtration to separate extract from plant material

:

Concentration of the filtrate under reduced pressure

:

Acid-base partitioning:
1. Dissolve residue in 10% acetic acid.
2. Wash with chloroform to remove non-alkaloidal compounds.
3. Basify the aqueous layer with ammonia (pH 9-10).
4. Extract with chloroform.

l

Dry the chloroform extract over anhydrous sodium sulfate

@e to yield crude alkabide

Column chromatography on silica gel or alumina

:

Elution with a gradient of chloroform and methanol

:

Collection and analysis of fractions (TLC)

l

Isolation and purification of Echitovenidine

Click to download full resolution via product page

Caption: General workflow for the isolation of Echitovenidine.
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Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory effect of Echitovenidine on monoamine oxidase can be determined using a
fluorometric or spectrophotometric assay. The following protocol is a representative example.

Materials:
¢ Recombinant human MAO-A or MAO-B

e Substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme
assay)

¢ Echitovenidine (dissolved in a suitable solvent, e.g., DMSO)

 Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

o Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

» Detection reagents (e.g., horseradish peroxidase and a fluorogenic probe for H202 detection)

o 96-well microplate (black for fluorescence)

Microplate reader

Procedure:
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Preparation

Prepare serial dilutions of Echitovenidine

Prepare MAO enzyme solution in assay buffer

/

s

Aiiay Execution

Add Echitovenidine dilutions to microplate wells

;

Add MAO enzyme to the wells

:

~

Pre-incubate for a defined period (e.g., 15 min at 37°C)

:

Initiate reaction by adding substrate

:

Incubate for a defined period (e.g., 30 min at 37°C)

:

Stop the reaction (if necessary)

:

Add detection reagents

:

Measure fluorescence or absorbance

Caption: Workflow for a monoamine oxidase inhibition assay.

\
4 Data Analysis )
A
Plot % inhibition vs. Echitovenidine concentration
Calculate IC50 value
\ J

Click to download full resolution via product page
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Biological Activity and Signaling Pathway

Echitovenidine has been identified as a monoamine oxidase (MAQO) inhibitor. MAOs are
enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin,
dopamine, and norepinephrine in the presynaptic neuron. By inhibiting MAO, Echitovenidine
increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing
neurotransmission.
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Caption: Inhibition of monoamine oxidase by Echitovenidine.

Conclusion

Echitovenidine presents a compelling profile as a natural product with defined biological
activity. This guide has summarized its core physical and chemical properties and provided
foundational experimental protocols. Further research is warranted to fully elucidate its spectral
characteristics, refine isolation procedures, and explore its broader pharmacological potential
and the nuances of its interaction with monoamine oxidases and other potential biological
targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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